

# Chemical structure and derivatives of hydrastine

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Derivatives of Hydrastine

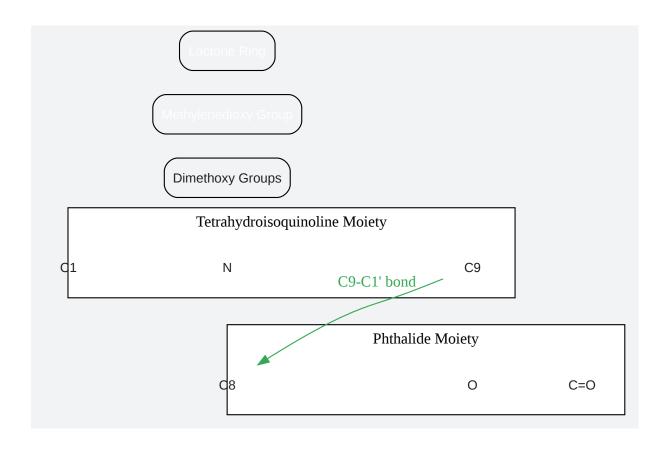
### Introduction

**Hydrastine** is a phthalideisoquinoline alkaloid first isolated in 1851 by Alfred P. Durand. It is one of the major alkaloid constituents of goldenseal (Hydrastis canadensis), a perennial herb belonging to the buttercup family (Ranunculaceae).[1][2][3][4] Historically, goldenseal has been used in traditional North American herbal medicine to treat a variety of conditions, including inflammation and infections.[4][5][6] **Hydrastine**, along with other alkaloids like berberine and canadine, contributes to the plant's pharmacological effects.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure of **hydrastine**, its derivatives, physicochemical properties, and biological activities, with a focus on experimental methodologies and mechanisms of action relevant to researchers and drug development professionals.

# **Core Chemical Structure of Hydrastine**

**Hydrastine** is a naturally occurring isoquinoline alkaloid.[3] The most common natural form is (-)- $\beta$ -hydrastine.[7] Its structure consists of two main moieties: an isoquinoline ring system and a phthalide ring system, connected by a carbon-carbon bond.[8]





Click to download full resolution via product page

Caption: Core chemical structure of (-)- $\beta$ -hydrastine.

## **Physicochemical and Spectroscopic Data**

The chemical properties of **hydrastine** have been well-characterized. The compound is a white powder.[9] Detailed physicochemical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of Hydrastine



Property	Value	Reference
Molecular Formula	C21H21NO6	[3][10]
Molecular Weight	383.39 g/mol	[3][9]
IUPAC Name	(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1] [3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one	
CAS Number	118-08-1 [(-)-hydrastine]	[3][9]
Melting Point	132-133 °C	[11]
XLogP	2.6 - 2.7	[10]
Topological Polar Surface Area	66.5 Ų	[10]
Solubility (in 100 mL at room temp)	Water: 0.003 g, Ethanol: 0.83 g, Ether: 1.2 g, Chloroform: 7.14 g, Benzene: 5.3 g	[11]

Table 2: Spectroscopic Data for (-)- $\beta$ -Hydrastine



Technique	Key Signals / Peaks	Reference	
¹H NMR (DMSO-d₅)	Signals detectable at 7.82 ppm (s, 1H) and 7.37 ppm (s, 1H) are characteristic. The resonance positions and multiplicity are highly solvent-dependent.	[12][13]	
<sup>13</sup> C NMR	Data available in literature for structural confirmation.	[13]	
IR Spectroscopy	Strong absorption at 1756 cm <sup>-1</sup> (C=O stretching of the lactone group). Characteristic peaks for C-H, C=C, and C-O stretching are also present.	[13]	
Mass Spectrometry (LC-ESI- QQQ, Positive)	[M+H]+ precursor adduct at m/z 384.2. Collision-induced dissociation (CID) causes facile cleavage of the C1-C9 bond, yielding a major fragment at m/z 190.	[8][10]	

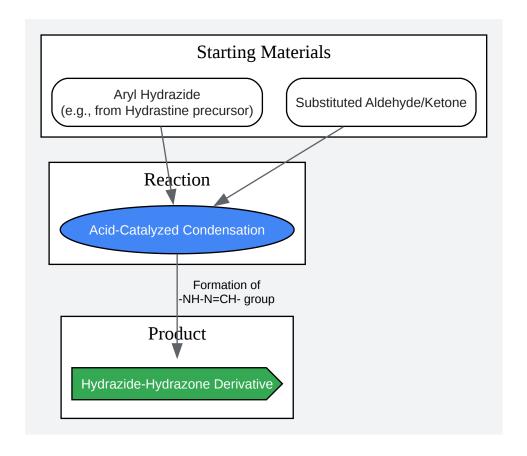
## **Derivatives of Hydrastine**

Research into **hydrastine** has led to the synthesis and evaluation of numerous derivatives, often aimed at enhancing its biological activity or exploring structure-activity relationships (SAR). Hydrazide-hydrazone derivatives, in particular, have been a significant focus due to their broad pharmacological potential.

# **Hydrazide-Hydrazone Derivatives**

Hydrazide-hydrazones are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[14] The synthesis of these derivatives from **hydrastine** or related precursors allows for the introduction of various substituents, leading to diverse pharmacological profiles.





Click to download full resolution via product page

Caption: General synthesis workflow for hydrazide-hydrazone derivatives.

Table 3: Biological Activities of Selected Hydrazide-Hydrazone Derivatives



Derivative Class	Biological Activity	Key Findings	Reference
2-Arylquinoline-4- carboxylic acid hydrazide— hydrazones	Antimicrobial	Evaluated for in vitro antimicrobial activity.	[15]
Pyrroloquinoxaline hydrazines	Cytotoxic (Anticancer)	Showed sub- micromolar IC <sub>50</sub> values in multiple cancer cell lines; induced apoptosis.	[16]
Biphenyl-4-carboxylic acid hydrazide- hydrazones	Antimicrobial	Demonstrated activity against various bacterial strains.	[17]
Coumarin-substituted hydrazones	Anti-leukemic	7-Hydroxy-8- acetylcoumarin benzoylhydrazone was studied for anti- leukemic properties.	[15]

# **Experimental Protocols**

This section details methodologies for the isolation of **hydrastine**, synthesis of derivatives, and biological evaluation, as cited in the literature.

## Isolation of (-)-β-Hydrastine from Hydrastis canadensis

This protocol is adapted from a laboratory practical for undergraduate students, emphasizing a miniature and sustainable scale.[6]

- Extraction: Commercially available goldenseal root powder is used as the starting material.
- Chromatography: Flash column chromatography is employed for separation.
  - Stationary Phase: Silica gel.



- Mobile Phase: A gradient mobile phase is utilized to effectively separate (-)-β-hydrastine from other alkaloids like berberine.
- Fraction Collection: Fractions are collected and monitored for the presence of the target compound.
- Identification and Confirmation: The identity and purity of the isolated (-)-β-hydrastine are confirmed using spectroscopic methods.
  - NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT 135, H-H COSY, HSQC, and HMBC spectra are recorded.[13]
  - IR Spectroscopy: The presence of the characteristic lactone C=O stretch (approx. 1756 cm<sup>-1</sup>) is confirmed.[13]

## Synthesis of Hydrazide-Hydrazone Derivatives

The following is a general procedure for the acid-catalyzed condensation of hydrazides with aldehydes to form hydrazones.[18]

- Reactants: The appropriate substituted hydrazide (e.g., 2-phenoxybenzoic acid hydrazide)
   and a corresponding aldehyde are used as starting materials.[18]
- Solvent and Catalyst: The reaction is typically carried out in a solvent such as ethanol or methanol, with a catalytic amount of acid (e.g., concentrated hydrochloric acid).
- Reaction Conditions: The mixture is heated under reflux for a specified period (e.g., 8 hours).
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting
  precipitate (the hydrazone product) is filtered, washed, and purified, often by recrystallization
  from a suitable solvent like methanol.[19]
- Structural Confirmation: The structures of the synthesized compounds are confirmed by IR,
   <sup>1</sup>H-NMR, and Mass spectrometry.[18]



# Biological Evaluation Protocol: In Vitro Anticancer Assay

This protocol describes the MTT assay used to evaluate the cytotoxic activity of synthesized hydrazide-hydrazone derivatives against human cancer cell lines.[20]

- Cell Lines: A panel of human cancer cell lines is used, such as PC-3 (prostate), MCF-7 (breast), and HT-29 (colon).[20]
- Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a defined period (e.g., 48 hours). A standard chemotherapeutic agent (e.g., paclitaxel) is used as a positive control.
- MTT Assay:
  - After incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
  - The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- Data Analysis: The absorbance is measured using a microplate reader. The IC<sub>50</sub> (half-maximal inhibitory concentration) value for each compound is calculated using a suitable software program (e.g., GraphPad Prism).[20]

# **Mechanism of Action and Signaling Pathways**

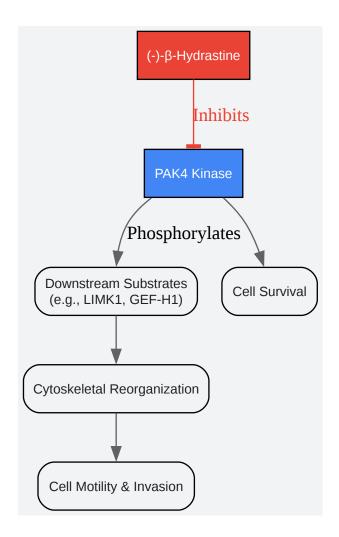
**Hydrastine** and its stereoisomers exhibit a range of pharmacological activities by interacting with various biological targets.

## Inhibition of p21-Activated Kinase 4 (PAK4)

(-)-β-**Hydrastine** has been identified as an inhibitor of PAK4, a serine/threonine kinase involved in cellular processes like cytoskeletal dynamics, cell motility, and survival.[7] Overexpression of



PAK4 is associated with cancer progression, making it a target for anticancer drug development.



Click to download full resolution via product page

Caption: Inhibition of the PAK4 signaling pathway by (-)-β-**hydrastine**.

## **Antagonism of GABA-A Receptors**

(+)-**Hydrastine**, the enantiomer of the more common (-)-**hydrastine**, is a potent competitive antagonist at mammalian GABA-A receptors.[21] Its activity is stereoselective and significantly more potent than its (-) counterpart and even the classic GABA-A antagonist, bicuculline.[21]

Table 4: Comparative Activity at GABA-A Receptors



Compound	Activity Metric	Value
(+)-Hydrastine	Convulsant Activity (CD50, mice)	0.16 mg/kg (i.v.)
GABA-A Antagonism (pA <sub>2</sub> )	6.5	
[3H]-muscimol binding (IC50)	2.37 μΜ	_
GABA-stimulated [³H]- diazepam binding (IC50)	0.4 μΜ	_
(-)-Hydrastine	Convulsant Activity (CD50, mice)	~28.8 mg/kg (180x less potent)
Bicuculline	Convulsant Activity (CD50, mice)	0.32 mg/kg (i.v.)
GABA-A Antagonism (pA <sub>2</sub> )	6.1	
[3H]-muscimol binding (IC50)	19.7 μΜ	_
GABA-stimulated [³H]- diazepam binding (IC50)	2.3 μΜ	_
Data sourced from a study by Huang and Johnston (1990). [21]		_

### **Interference with Calcium Channels**

(-)-**Hydrastine**'s mode of action has also been linked to interference with calcium channel pathways.[3][9] This interaction suggests potential vasodilatory and antispasmodic effects, which aligns with some of the traditional uses of goldenseal for smooth muscle-related conditions.[2][3]

### **Metabolism and Pharmacokinetics**

Studies in humans have shown that after a single oral dose of goldenseal extract, **hydrastine** is rapidly and extensively metabolized.[22]



- Pharmacokinetic Parameters: Following a single oral dose of a goldenseal extract containing 78 mg of hydrastine, the maximal serum concentration (C<sub>max</sub>) was 225 ± 100 ng/mL, reached at a T<sub>max</sub> of 1.5 ± 0.3 hours. The elimination half-life was determined to be 4.8 ± 1.4 hours.[22][23]
- Metabolic Pathways: **Hydrastine** undergoes extensive Phase I and Phase II metabolism.
  - Phase I: Biotransformations include O-demethylation, N-demethylation, reduction, hydroxylation, lactone hydrolysis, and dehydrogenation.[22]
  - Phase II: The primary metabolites are glucuronide and sulfate conjugates.
- Metabolite Identification: Metabolites in human serum and urine have been identified using advanced mass spectrometric techniques, including accurate mass measurement and product ion scanning with Q-ToF and triple quadrupole instruments.[22][23] The identity of Phase II metabolites was confirmed by enzymatic hydrolysis using β-glucuronidase and sulfatase.[22][23]

#### Conclusion

**Hydrastine** remains a molecule of significant interest to medicinal chemists and pharmacologists. Its complex chemical structure provides a scaffold for the development of novel derivatives with a wide spectrum of biological activities. The detailed understanding of its physicochemical properties, mechanisms of action, and metabolic pathways, supported by robust experimental protocols, provides a solid foundation for future research. The development of synthetic derivatives, particularly hydrazones, continues to be a promising avenue for discovering new therapeutic agents targeting cancer, microbial infections, and neurological disorders. Further exploration of the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. philadelphia.edu.jo [philadelphia.edu.jo]
- 2. caringsunshine.com [caringsunshine.com]
- 3. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrastine | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (-)-Hydrastine | CymitQuimica [cymitquimica.com]
- 10. (+)-Hydrastine | C21H21NO6 | CID 656743 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives Material Science Research India [materialsciencejournal.org]
- 15. hygeiajournal.com [hygeiajournal.com]
- 16. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Chemical structure and derivatives of hydrastine].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673436#chemical-structure-and-derivatives-of-hydrastine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com